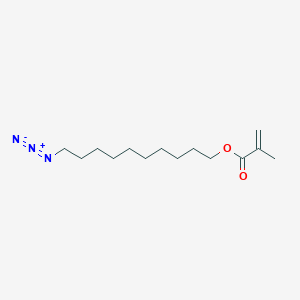

10-azidodecyl 2-methylprop-2-enoate

Description

10-Azidodecyl 2-methylprop-2-enoate is a methacrylate derivative featuring an azide (-N₃) functional group at the terminal position of a decyl chain. The azide group confers unique reactivity, enabling applications in click chemistry, polymer crosslinking, and biofunctionalization.

Propriétés

IUPAC Name |

10-azidodecyl 2-methylprop-2-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H25N3O2/c1-13(2)14(18)19-12-10-8-6-4-3-5-7-9-11-16-17-15/h1,3-12H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPTVSQUJHSXXHC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OCCCCCCCCCCN=[N+]=[N-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H25N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 10-azidodecyl 2-methylprop-2-enoate typically involves a multi-step process. One common method starts with the preparation of 10-bromodecyl 2-methylprop-2-enoate through the esterification of 10-bromodecanol with methacrylic acid. The resulting bromide is then subjected to nucleophilic substitution with sodium azide (NaN₃) to yield 10-azidodecyl 2-methylprop-2-enoate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This includes controlling the temperature, reaction time, and the use of appropriate solvents and catalysts to facilitate the reactions.

Analyse Des Réactions Chimiques

Types of Reactions

10-Azidodecyl 2-methylprop-2-enoate can undergo various chemical reactions, including:

Substitution Reactions: The azido group can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.

Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.

Reduction Reactions: The azido group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions

Nucleophilic Substitution: Sodium azide (NaN₃) in a polar aprotic solvent like dimethylformamide (DMF).

Cycloaddition: Copper(I) catalysts in the presence of alkynes.

Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.

Major Products Formed

Substitution: Formation of 10-substituted decyl 2-methylprop-2-enoates.

Cycloaddition: Formation of 1,2,3-triazoles.

Reduction: Formation of 10-aminodecyl 2-methylprop-2-enoate.

Applications De Recherche Scientifique

10-Azidodecyl 2-methylprop-2-enoate has several scientific research applications:

Chemistry: Used as a building block in organic synthesis, particularly in the preparation of triazole-containing compounds through click chemistry.

Biology: Employed in bioconjugation techniques to label biomolecules with fluorescent tags or other functional groups.

Medicine: Investigated for its potential in drug delivery systems and as a precursor for bioactive compounds.

Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its ability to undergo polymerization reactions.

Mécanisme D'action

The mechanism of action of 10-azidodecyl 2-methylprop-2-enoate is primarily based on the reactivity of the azido group. The azido group can undergo cycloaddition reactions with alkynes to form triazoles, which are stable and bioorthogonal. This property is exploited in click chemistry for the selective modification of biomolecules. Additionally, the azido group can be reduced to an amine, which can further participate in various biochemical pathways.

Comparaison Avec Des Composés Similaires

Structural and Functional Group Analysis

The following table summarizes key structural and functional differences among selected methacrylate derivatives:

| Compound | Molecular Formula | Functional Groups | Key Structural Features |

|---|---|---|---|

| 10-Azidodecyl 2-methylprop-2-enoate* | C₁₄H₂₅N₃O₂ | Methacrylate, Azide (-N₃) | Decyl chain with terminal azide |

| 10-(Phosphonooxy)decyl 2-methylprop-2-enoate | C₁₄H₂₇O₆P | Methacrylate, Phosphonooxy (-OPO₃H₂) | Decyl chain with terminal phosphate ester |

| Methyl 2-methylprop-2-enoate (MMA) | C₅H₈O₂ | Methacrylate | Simple methyl ester |

| [67906-40-5] (Perfluorinated methacrylate) | C₁₀H₉F₁₁NO₄S | Methacrylate, Perfluoroalkyl sulfonamide | Fluorinated chain for hydrophobicity |

| Siloxane copolymer (CAS 478799-92-7) | Complex | Methacrylate, Siloxane | Siloxane backbone for flexibility |

Physicochemical Properties

10-(Phosphonooxy)decyl 2-Methylprop-2-enoate

- Solubility : Soluble in DMSO; insoluble in water or aqueous alkali.

- Thermal Stability : Stable at 2–8°C; melting point <25°C.

- Reactivity: Phosphonooxy group enhances adhesion to hydroxyapatite (used in dental primers).

Methyl 2-Methylprop-2-enoate (MMA)

- Volatility : High (vapor pressure ~50 ppm TWA).

- Hazards : Causes skin irritation, respiratory sensitization (STEL: 100 ppm).

Perfluorinated Methacrylate [67906-40-5]

- Hydrophobicity : Fluorinated chain imparts oil/water repellency.

- Applications : Likely used in coatings or surfactants.

Siloxane Copolymer (CAS 478799-92-7)

- Hydrophilicity : 38% water content; oxygen permeability (Dk: 10⁻¹¹ cm²/sec).

- Applications : Contact lenses (biocompatible, flexible).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.